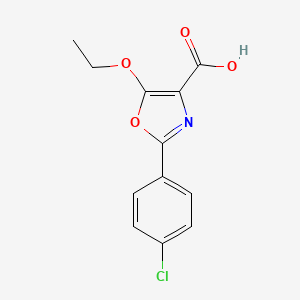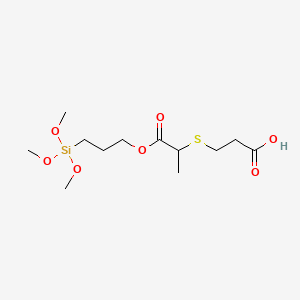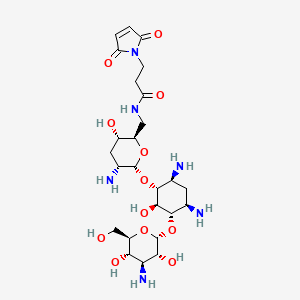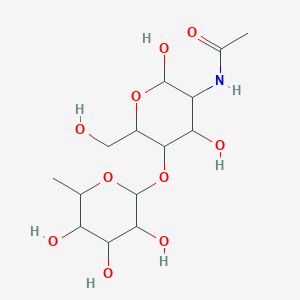
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose is a complex carbohydrate derivative belonging to the class of oligosaccharides. These compounds are composed of 3 to 10 monosaccharide units linked through glycosidic bonds . This specific compound is notable for its unique structure, which includes acetylamino and deoxy groups, as well as alpha-L-galactopyranosyl and beta-D-galactopyranosyl units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity. These methods are advantageous for large-scale production due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate-protein interactions.
Industry: It is used in the production of bioactive compounds and as a precursor for various biochemical assays
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl-(1->3)-O-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-alpha-D-galactopyranosyl: Similar structure but different glycosidic linkages.
6-Deoxy-alpha-L-galactopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-2-acetamido-2-deoxy-D-galactose: Similar functional groups but different monosaccharide units.
Uniqueness
The uniqueness of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose lies in its specific combination of acetylamino and deoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H25NO10 |
|---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
N-[2,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17) |
InChI Key |
YSVYPLBRZMVZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


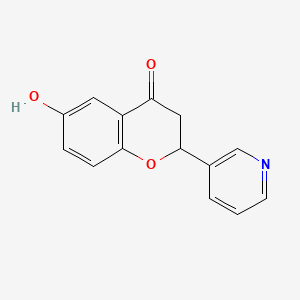
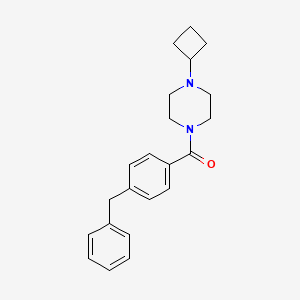
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)

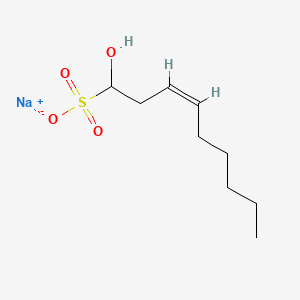

![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
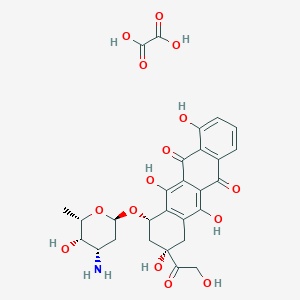
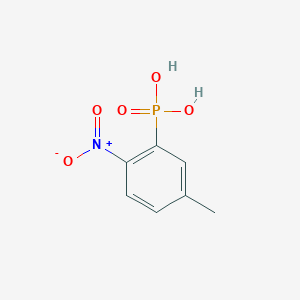
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
